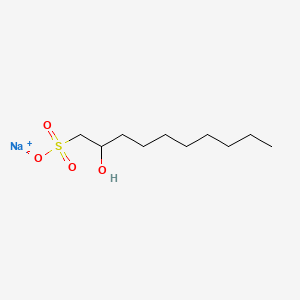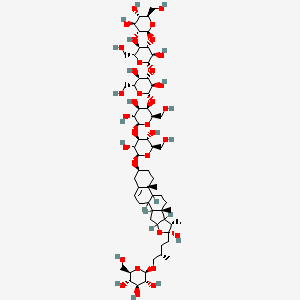
Sodium 2-((phenylsulphonyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((phenylsulphonyl)amino)benzoate is a chemical compound with the molecular formula C13H10NNaO4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylsulphonyl group attached to an amino benzoate moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((phenylsulphonyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the sodium salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like dichloromethane.
Catalysts: None typically required.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization or recrystallization to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-((phenylsulphonyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Acidic or basic catalysts, elevated temperatures.
Major Products:
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 2-((phenylsulphonyl)amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-((phenylsulphonyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to active sites or altering enzyme conformation.
Modulate signaling pathways: Affecting cellular processes such as inflammation and cell proliferation.
Interact with cellular membranes: Altering membrane permeability and function.
Comparison with Similar Compounds
Sodium 2-((phenylsulphonyl)amino)benzoate can be compared with other similar compounds, such as:
Sodium benzoate: A common preservative with different chemical properties and applications.
Phenylsulfonyl derivatives: Compounds with similar structural features but varying biological activities.
Amino benzoates: Compounds with similar core structures but different functional groups.
Uniqueness:
Structural uniqueness: The combination of phenylsulphonyl and amino benzoate moieties imparts distinct chemical properties.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it unique among similar compounds.
Properties
CAS No. |
94088-58-1 |
|---|---|
Molecular Formula |
C13H10NNaO4S |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
sodium;2-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C13H11NO4S.Na/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1 |
InChI Key |
WFIUDZBQRMFNGH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
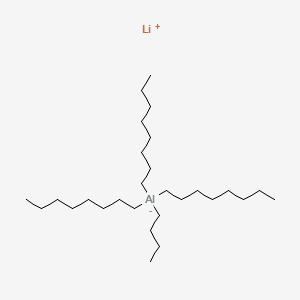

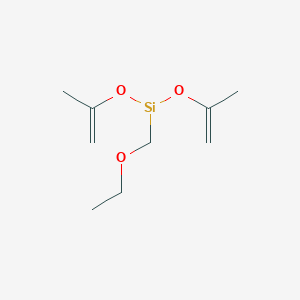
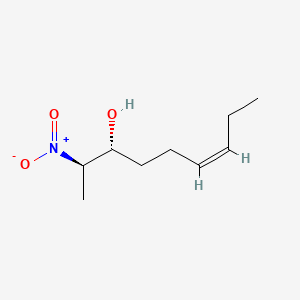
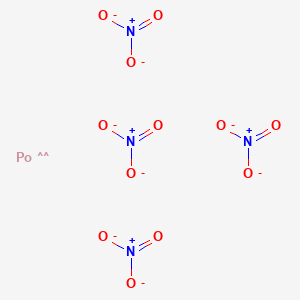
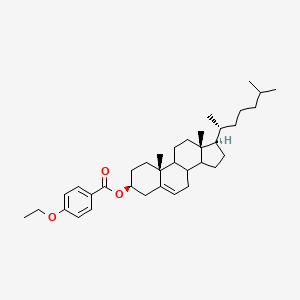
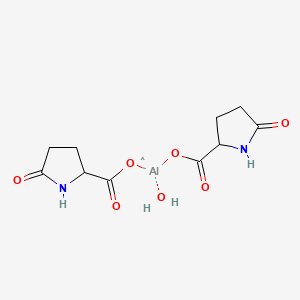
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

